Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate
Description
Properties
IUPAC Name |
sodium;2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S.Na/c17-15(18)9-14-16-12-7-6-11(8-13(12)19-14)10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYVVNFYESGMQM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate typically involves the condensation of 2-aminothiophenol with phenylacetic acid under acidic conditions to form the benzothiazole ringThe reaction conditions often require refluxing the mixture in an organic solvent such as ethanol or methanol to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole ring undergoes oxidation to form sulfoxides and sulfones. Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidants.
The sodium acetate group remains stable under mild oxidative conditions but may decarboxylate under prolonged heating (>100°C).
Reduction Reactions
The tetrahydrobenzothiazole system can undergo further reduction. Sodium borohydride (NaBH₄) selectively reduces the C=N bond in the thiazole ring:
The sodium acetate group is resistant to reduction with NaBH₄ but reacts with stronger agents like LiAlH₄, leading to decarboxylation.
Substitution Reactions
Electrophilic substitution occurs at the phenyl and benzothiazole rings. Nitration and halogenation are well-documented:
Nitration
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 3 hrs | 4-Nitro-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl acetate | 68% |
Halogenation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂/FeCl₃ | CHCl₃, 25°C, 2 hrs | 5-Bromo-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl acetate | 77% |
Regioselectivity is influenced by the electron-donating tetrahydro ring and steric effects of the phenyl group .
Acid/Base-Mediated Reactions
The sodium acetate group participates in acid-base equilibria and esterification:
Cycloaddition and Cross-Coupling
The benzothiazole ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12 hrs | 6-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl acetate | 63% |
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes at 220°C, releasing CO₂ and forming 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole.
-
Photolysis : UV light (254 nm) induces ring-opening reactions, generating thiophenol derivatives .
Key Research Findings
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Oxidative Stability : The sodium acetate group enhances solubility but does not hinder benzothiazole ring oxidation.
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Synthetic Utility : Cross-coupling reactions enable modular derivatization for drug discovery .
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Decarboxylation : Occurs under strong reducing or thermal conditions, limiting applications in high-temperature syntheses.
This compound’s reactivity profile supports its use in synthesizing bioactive molecules, agrochemicals, and materials science intermediates.
Scientific Research Applications
Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it valuable in drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares structural features and functional groups of sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate with analogous benzothiazole derivatives:
Key Observations :
- Ionic vs. Neutral Forms : The sodium salt enhances water solubility compared to neutral analogs like acetamides or nitriles, which are more lipophilic .
- Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, while amino groups () may enhance hydrogen-bonding interactions.
- Functional Group Reactivity : The acetate group in the target compound is less reactive than nitriles () or azo groups (), making it more stable in aqueous environments.
Physicochemical Properties
Notes:
- The sodium salt’s solubility is advantageous for formulation in drug delivery, whereas lipophilic analogs () may exhibit better membrane permeability.
- The absence of pKa data for the target compound suggests a need for experimental validation, though its acetate group likely has a pKa similar to sodium acetate (~4.76) .
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s acetate group would show asymmetric/symmetric COO⁻ stretches (~1550–1610 cm⁻¹ and ~1400–1450 cm⁻¹), distinct from amide C=O (~1650 cm⁻¹ in ) or nitrile C≡N (~2250 cm⁻¹ in ) .
- ¹H-NMR : The tetrahydrobenzothiazole’s protons (δ 1.5–3.0 ppm) and aromatic phenyl group (δ 7.2–7.6 ppm) would dominate, similar to analogs in .
Biological Activity
Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
- Molecular Formula : C12H13NNaO2S
- Molecular Weight : 253.30 g/mol
- CAS Number : Not explicitly provided in the search results.
The compound exhibits several mechanisms of action that are relevant to its biological activity:
- Cholinesterase Inhibition : Similar compounds have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain. For example, modified tacrine derivatives demonstrated IC50 values in the low micromolar range against these enzymes .
- Antioxidant Properties : Benzothiazole derivatives have been reported to possess antioxidant activity, which is vital for protecting neuronal cells from oxidative stress associated with neurodegenerative diseases like Alzheimer's .
- Neuroprotection : Compounds with similar structures have been linked to neuroprotective effects, potentially through modulation of amyloid-beta aggregation and inhibition of neuroinflammation pathways .
In Vitro Studies
The following table summarizes key findings from various studies regarding the biological activity of sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate and related compounds:
Case Studies
- Alzheimer's Disease Models : In studies involving animal models of Alzheimer's disease, compounds similar to sodium 2-(6-phenyl...) showed significant reductions in amyloid plaque formation and improved cognitive function . These findings suggest that this compound may have potential as a therapeutic agent for neurodegenerative conditions.
- Safety Profile : Preliminary assessments indicate that sodium 2-(6-phenyl...) exhibits a favorable safety profile in vitro, with minimal toxicity observed in human neuronal cell lines (SH-SY5Y) and liver cells (HepG2) . This is crucial for its development as a potential drug candidate.
Q & A
Basic: What are the recommended synthetic routes for Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate?
Methodological Answer:
The compound is typically synthesized via a multi-step process involving cyclization and carboxylation. For example:
Cyclization : React 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives with sodium hydride in dimethylformamide (DMF) to form the thiazole core .
Acetylation : Introduce the acetate group using chloroacetic acid under basic conditions.
Salt Formation : Neutralize with sodium hydroxide to yield the sodium salt.
Key validation steps include monitoring reaction progress via TLC and confirming purity through HPLC (>97%) .
Advanced: How do hydrogen bonding patterns influence the crystal packing of this compound?
Methodological Answer:
Hydrogen bonding networks are critical for stabilizing crystal structures. Using graph set analysis (as per Etter’s formalism), researchers can categorize interactions (e.g., R₂²(8) motifs) to predict packing efficiency . Tools like Mercury CSD enable visualization of intermolecular interactions (e.g., O···H-N bonds between acetate and benzothiazole moieties) and quantify packing similarity metrics . For example:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| O···H-N | 2.65 | 165 |
| S···H-C | 3.12 | 152 |
Such analyses resolve discrepancies in reported unit cell parameters by identifying polymorphism or solvent inclusion .
Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?
Methodological Answer:
- NMR : Use - and -NMR to confirm the benzothiazole core and acetate substitution (e.g., δ 2.5–3.0 ppm for methylene protons adjacent to sulfur) .
- IR : Validate the carboxylate group via asymmetric stretching at 1570–1600 cm.
- X-ray Crystallography : Refine structures using SHELXL for high-resolution data, ensuring R-factor < 5% . For ambiguous cases, PLATON checks for missed symmetry or twinning .
Advanced: How can computational models predict biological interactions of this compound?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina ) identifies binding affinities to targets like kinases or DNA gyrase. For example:
| Target | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|
| EGFR Kinase | -8.2 | Lys721, Thr830 |
| Topoisomerase II | -7.8 | Asp463, Asn466 |
Validate predictions with SAR studies by modifying substituents (e.g., phenyl ring halogenation) and correlating activity changes. MD simulations (>100 ns) assess stability of ligand-receptor complexes .
Data Contradiction: How to resolve discrepancies in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., cell line variability, concentration gradients). Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., HepG2 vs. MCF-7) and controls (e.g., doxorubicin).
- Dose-Response Curves : Calculate IC values across ≥3 replicates to reduce outliers.
- Meta-Analysis : Compare data across studies using tools like GraphPad Prism to identify trends (e.g., logP vs. cytotoxicity) .
Advanced: What strategies optimize the compound’s solubility without compromising bioactivity?
Methodological Answer:
- Co-Crystallization : Co-formulate with cyclodextrins or succinic acid to enhance aqueous solubility while retaining hydrogen bonding motifs .
- Prodrug Design : Mask the carboxylate group as an ester (hydrolyzed in vivo) to improve membrane permeability .
- Salt Screening : Test alternative counterions (e.g., potassium, magnesium) to balance solubility and crystallinity .
Basic: How to validate the absence of synthetic byproducts or isomers?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns with ESI-MS detection (e.g., m/z 345.1 for [M+Na]) to identify impurities.
- Chiral Chromatography : Resolve enantiomers (if present) using amylose-based columns and polarimetric detection .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Advanced: What role do supramolecular interactions play in its solid-state stability?
Methodological Answer:
π-π stacking of phenyl rings and S···S interactions between benzothiazole moieties contribute to thermal stability (TGA decomposition >250°C). Hirshfeld surface analysis quantifies interaction contributions:
| Interaction | Contribution (%) |
|---|---|
| H···H | 45% |
| C···H | 30% |
| S···H | 15% |
Such insights guide storage conditions (e.g., desiccated, inert atmosphere) to prevent hydrate formation .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Store at -20°C in amber vials under argon to prevent oxidation of the thiazole ring.
- Safety : Use PPE (gloves, goggles) due to potential irritancy (LD >500 mg/kg in rodents) and avoid inhalation .
- Stability : Monitor via periodic NMR to detect degradation (e.g., new peaks at δ 4.5–5.0 ppm indicating hydrolysis) .
Advanced: How to design derivatives for selective targeting of cancer vs. normal cells?
Methodological Answer:
- Bioisosteric Replacement : Substitute the phenyl ring with pyridyl or indole groups to modulate lipophilicity (clogP 1.5–2.5) and enhance tumor uptake.
- ADMET Predictions : Use SwissADME to optimize bioavailability (%F >50%) and minimize hERG inhibition (IC >10 μM).
- In Vivo Testing : Prioritize derivatives with selectivity indices (SI = IC(normal)/IC(cancer) >5 in xenograft models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
